5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene
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Overview
Description
- is a bicyclic organic compound with the following chemical formula:
- It belongs to the class of tetrahydro-naphthalenes and is also known as 1,2,3,4-tetrahydro-5-methyl-naphthalene .
- The compound’s structure features a saturated ring system fused to a naphthalene core, resulting in a unique and interesting molecular architecture.
5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene: C11H14
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods, including cyclization reactions or reduction of suitable precursors.
Reaction Conditions: These may vary depending on the chosen synthetic pathway, but typically involve mild to moderate conditions.
Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.
Chemical Reactions Analysis
Reactivity: 5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene can undergo various chemical transformations.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block in organic synthesis due to its unique structure.
Biology and Medicine: While direct applications are scarce, derivatives of tetrahydro-naphthalenes have been investigated for potential biological activities, such as anti-inflammatory or antiviral properties.
Industry: Its industrial applications remain largely unexplored, but its structural features may inspire novel materials or pharmaceuticals.
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is not readily available. understanding its interactions with biological targets would require further research.
Comparison with Similar Compounds
Similar Compounds: Other tetrahydro-naphthalenes, such as 1,2-dihydro-1,5,8-trimethyl-naphthalene , share structural similarities.
Uniqueness: The chloro-substituted isopropylidene moiety in 5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene sets it apart from related compounds.
Remember that while this compound has intriguing features, its detailed exploration awaits further scientific investigation
Properties
Molecular Formula |
C14H15Cl |
---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
3-chloro-11-propan-2-yltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C14H15Cl/c1-8(2)13-10-6-7-11(13)14-9(10)4-3-5-12(14)15/h3-8,10-11,13H,1-2H3 |
InChI Key |
FIOBITWHWXTPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2C=CC1C3=C2C=CC=C3Cl |
Origin of Product |
United States |
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